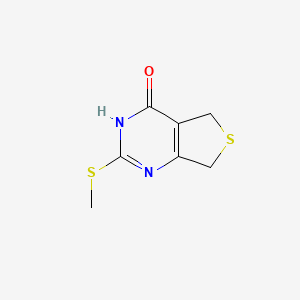
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a 2-halo derivative reacts with sulfur-containing reagents . Another approach involves the [4+2] cyclization reaction, which is often used to form the thieno[3,4-D]pyrimidine core . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylsulfanyl-6,7-dihydro-thieno(3,2-D)pyrimidin-4-OL: Another thieno[3,2-D]pyrimidine derivative with similar structural features.
5,7-Dihydro-2-methylthieno[3,4-D]pyrimidin-4-OL: A closely related compound with slight variations in the substitution pattern.
Uniqueness
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C7H8N2OS2 |
|---|---|
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2OS2/c1-11-7-8-5-3-12-2-4(5)6(10)9-7/h2-3H2,1H3,(H,8,9,10) |
Clave InChI |
FHFMMHGKZZQTNT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(CSC2)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















